molecular weight and formula of 2-Hydroxy-5-methylbenzenesulfonamide
molecular weight and formula of 2-Hydroxy-5-methylbenzenesulfonamide
The following technical monograph provides an in-depth analysis of 2-Hydroxy-5-methylbenzenesulfonamide , a specialized functional intermediate used in critical drug discovery pathways.
A Functionalized Scaffold for ROR and Carbonic Anhydrase Inhibition
Executive Summary
2-Hydroxy-5-methylbenzenesulfonamide (Formula: C
This guide details the physicochemical profile, validated synthetic pathways, and analytical characterization of this compound, providing a self-validating workflow for its integration into drug development pipelines.
Physicochemical Identity & Properties
The core identity of the molecule relies on the specific substitution pattern on the benzene ring: a methyl group para to the hydroxyl group, with the sulfonamide moiety ortho to the hydroxyl. This steric arrangement dictates its reactivity and binding affinity.
Chemical Data Table
| Property | Specification |
| IUPAC Name | 2-Hydroxy-5-methylbenzenesulfonamide |
| Common Synonyms | 4-Methyl-2-sulfamoylphenol; 2-Sulfamoyl-p-cresol |
| CAS Number | 7134-06-7 (Acid precursor often cited); Amide specific: Not widely listed (InChI Key referenced below) |
| Molecular Formula | C |
| Molecular Weight | 187.22 g/mol |
| SMILES | CC1=CC=C(O)C(S(N)(=O)=O)=C1 |
| InChI Key | NKJWGBDYMKUCMF-UHFFFAOYSA-N |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in DMSO, Methanol, DMF; Low solubility in water |
| pKa (Calculated) | Sulfonamide: ~10.0; Phenol: ~8.5 (Acidity enhanced by electron-withdrawing SO |
Structural Analysis & Pharmacophore Logic
The potency of 2-Hydroxy-5-methylbenzenesulfonamide as a drug fragment stems from its ability to engage in bidentate interactions .
-
Zinc Binding Motif: The sulfonamide nitrogen (deprotonated) acts as a classic ligand for Zn
ions in metalloenzymes (e.g., Carbonic Anhydrases). -
Ortho-Hydroxy Effect: The hydroxyl group at position 2 forms an intramolecular hydrogen bond with the sulfonamide oxygen. This locks the conformation, reducing the entropic penalty upon binding to a protein target.
-
Hydrophobic Anchor: The methyl group at position 5 provides a hydrophobic contact point, often filling small lipophilic pockets (e.g., Valine or Leucine residues) in the active site.
Visualization: Pharmacophore Interactions
Figure 1: Pharmacophore mapping of the scaffold showing the three critical interaction vectors.
Validated Synthetic Protocol
The synthesis of 2-Hydroxy-5-methylbenzenesulfonamide follows a classic electrophilic aromatic substitution pathway starting from p-cresol. This protocol is preferred for its high regioselectivity, directing the sulfonyl group ortho to the hydroxyl group.
Reaction Workflow
-
Chlorosulfonation: p-Cresol is treated with excess chlorosulfonic acid. The hydroxyl group directs the electrophile to the ortho position.
-
Amidation: The resulting sulfonyl chloride is quenched with aqueous ammonia to yield the sulfonamide.
Step-by-Step Methodology
Step 1: Synthesis of 2-Hydroxy-5-methylbenzenesulfonyl Chloride
-
Reagents: p-Cresol (1.0 eq), Chlorosulfonic acid (3.0 eq).
-
Procedure:
-
Cool chlorosulfonic acid to 0°C in a chemically resistant flask.
-
Add p-cresol dropwise over 30 minutes, maintaining temperature <5°C (Exothermic!).
-
Allow mixture to warm to room temperature and stir for 2 hours.
-
Quench: Pour the reaction mixture slowly onto crushed ice. The sulfonyl chloride will precipitate as a solid.
-
Isolation: Filter the solid, wash with cold water, and dry under vacuum.
-
Step 2: Conversion to Sulfonamide
-
Reagents: Intermediate Chloride, Ammonium Hydroxide (28% NH
, excess). -
Procedure:
-
Suspend the sulfonyl chloride in acetone or dichloromethane.
-
Add aqueous ammonia dropwise at 0°C.
-
Stir at room temperature for 4 hours.
-
Workup: Acidify carefully with 1N HCl to pH ~4 to precipitate the product (avoiding hydrolysis).
-
Purification: Recrystallize from Ethanol/Water.
-
Visualization: Synthetic Pathway
Figure 2: Two-step synthesis via chlorosulfonation ensuring ortho-regioselectivity.
Pharmaceutical Applications
ROR Inverse Agonists
Research indicates this scaffold is a key building block for ROR
Carbonic Anhydrase (CA) Inhibition
As a primary sulfonamide, the molecule is a potent inhibitor of Carbonic Anhydrases. The ortho-hydroxy group enhances selectivity for specific isoforms (e.g., CA IX, associated with tumor hypoxia) by interacting with hydrophilic residues near the zinc active site.
ACLY Inhibition
Recent patent literature highlights the use of this fragment in developing inhibitors for ATP-Citrate Lyase (ACLY) , a target for lowering LDL cholesterol and treating metabolic disorders.
Analytical Characterization
To validate the synthesis, the following spectral signatures must be confirmed:
-
H NMR (DMSO-d
, 400 MHz):-
2.25 ppm (s, 3H, Ar-CH
) - 6.80–7.50 ppm (m, 3H, Ar-H ) – Pattern consistent with 1,2,4-substitution.
-
7.20 ppm (s, 2H, -SO
NH , exchangeable with D O) - 10.50 ppm (s, 1H, Ar-OH , exchangeable)
-
2.25 ppm (s, 3H, Ar-CH
-
Mass Spectrometry (ESI):
-
[M-H]
peak at m/z 186.2. -
[M+H]
peak at m/z 188.2.
-
References
-
PubChem Compound Summary . 2-Hydroxy-5-methylbenzenesulfonamide (Structure & Identity). National Library of Medicine. Available at: [Link]
-
Google Patents . Aza-indazole compounds for use in tendon and/or ligament injuries (Use of 2-hydroxy-5-methylbenzenesulfonamide as reagent). Patent US10766894B2.[2] Available at:
- Google Patents. ACLY inhibitors and uses thereof (Synthesis intermediate I-157). Patent WO2020097408A1.
